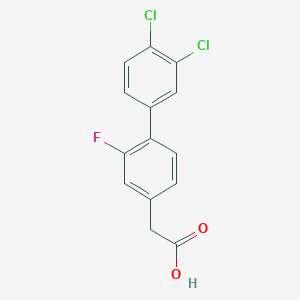
(3',4'-Dichloro-2-fluoro-biphenyl-4-yl)-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3’,4’-Dichloro-2-fluoro-biphenyl-4-yl)-acetic acid is an organic compound that belongs to the class of biphenyl derivatives. These compounds are characterized by the presence of two benzene rings connected by a single bond. The addition of chloro and fluoro substituents on the biphenyl structure, along with an acetic acid group, imparts unique chemical properties to this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3’,4’-Dichloro-2-fluoro-biphenyl-4-yl)-acetic acid typically involves multiple steps:
Coupling Reaction: The biphenyl structure can be formed through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a halogenated benzene with a boronic acid derivative.
Industrial Production Methods
Industrial production methods for (3’,4’-Dichloro-2-fluoro-biphenyl-4-yl)-acetic acid would likely involve large-scale halogenation and coupling reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can remove halogen substituents or reduce the acetic acid group to an alcohol.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or amines can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or dehalogenated biphenyl derivatives.
Substitution: Biphenyl derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Studies: Used in studies to understand the effects of halogenated biphenyl compounds on biological systems.
Medicine
Pharmaceuticals: Potential use in the development of new drugs due to its unique chemical properties.
Industry
Material Science: Used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of (3’,4’-Dichloro-2-fluoro-biphenyl-4-yl)-acetic acid would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, affecting biochemical pathways. The presence of halogen substituents can influence its reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3’,4’-Dichloro-biphenyl-4-yl)-acetic acid: Lacks the fluoro substituent.
(2-Fluoro-biphenyl-4-yl)-acetic acid: Lacks the chloro substituents.
(3’,4’-Dichloro-2-fluoro-biphenyl): Lacks the acetic acid group.
Uniqueness
The combination of chloro, fluoro, and acetic acid groups in (3’,4’-Dichloro-2-fluoro-biphenyl-4-yl)-acetic acid imparts unique chemical properties, such as increased reactivity and potential biological activity, distinguishing it from similar compounds.
Eigenschaften
Molekularformel |
C14H9Cl2FO2 |
|---|---|
Molekulargewicht |
299.1 g/mol |
IUPAC-Name |
2-[4-(3,4-dichlorophenyl)-3-fluorophenyl]acetic acid |
InChI |
InChI=1S/C14H9Cl2FO2/c15-11-4-2-9(7-12(11)16)10-3-1-8(5-13(10)17)6-14(18)19/h1-5,7H,6H2,(H,18,19) |
InChI-Schlüssel |
HBXYKNMLLKOWQZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1CC(=O)O)F)C2=CC(=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-sulfanylidene-4,6,8,9-tetrazatricyclo[7.4.0.02,7]trideca-1,7,10,12-tetraen-3-one](/img/structure/B14049509.png)



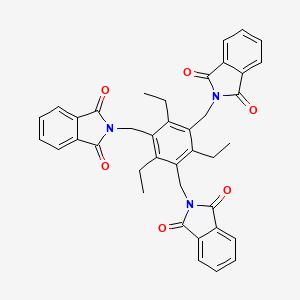

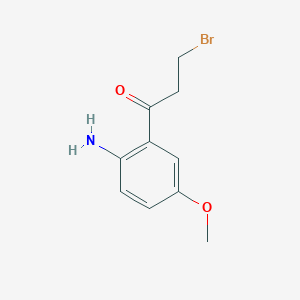
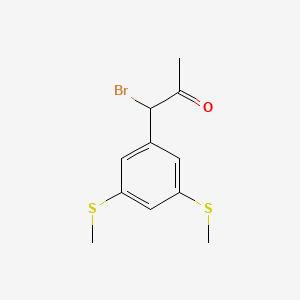
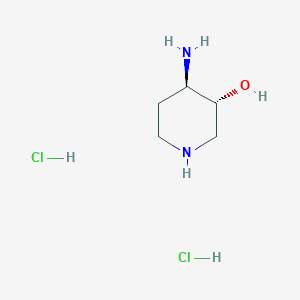
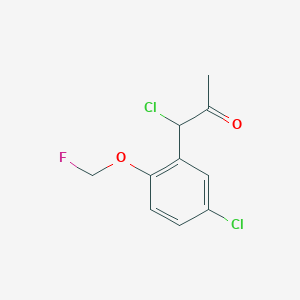

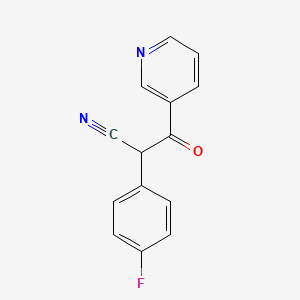

![(4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol](/img/structure/B14049582.png)
